1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione
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Overview
Description
1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione: is a synthetic organic compound characterized by its unique structure, which includes four phenyl groups and a tetrazecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylcyclopentadienone with hydrazine under controlled conditions to form the desired tetrazecane structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires precise temperature control to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Scientific Research Applications
1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine: Similar in structure but differs in the position of the phenyl groups and the tetrazecane backbone.
Tetramethyl acetyloctahydronaphthalenes: Different in structure but shares some chemical properties and applications.
1,1,2,2-Tetraphenylethylene: Similar in having multiple phenyl groups but differs in the overall structure and reactivity.
Uniqueness
1,2,5,8-Tetraphenyl-1,2,5,8-tetrazecane-6,7-dione is unique due to its specific arrangement of phenyl groups and the tetrazecane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
87443-00-3 |
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Molecular Formula |
C30H28N4O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
1,2,5,8-tetraphenyl-1,2,5,8-tetrazecane-6,7-dione |
InChI |
InChI=1S/C30H28N4O2/c35-29-30(36)32(26-15-7-2-8-16-26)22-24-34(28-19-11-4-12-20-28)33(27-17-9-3-10-18-27)23-21-31(29)25-13-5-1-6-14-25/h1-20H,21-24H2 |
InChI Key |
PVZCQEKAPLDEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(CCN(C(=O)C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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